molecular formula C10H9N5S B12128298 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B12128298
M. Wt: 231.28 g/mol
InChI Key: UGYIEDLFLWOBFA-UHFFFAOYSA-N
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Description

3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine (CAS 113486-67-2) is a high-purity synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This bicyclic structure incorporates both 1,2,4-triazole and 1,3,4-thiadiazine rings, a scaffold known to confer a wide range of biological activities. Key Research Applications and Value: Potent α-Glucosidase Inhibition: This compound is a powerful inhibitor of the α-glucosidase (α-Glu) enzyme. Research shows derivatives of this chemical class exhibit potent inhibitory activity (IC50 values as low as 31.23 ± 0.89 μM), significantly surpassing the common drug acarbose (IC50 = 700.20 ± 10.55 μM). It acts through a mixed-type inhibition mechanism, making it a promising lead compound for investigating new therapeutic strategies for Type 2 Diabetes Mellitus (T2DM) by regulating postprandial blood glucose levels. Anticonvulsant Activity: The triazolothiadiazine core structure has demonstrated notable anticonvulsant properties in experimental models. Studies on closely related analogues show carbamazepine-like efficacy against seizures induced by pentylenetetrazole (PTZ), strychnine, bicuculline, and isoniazid, indicating potential for central nervous system (CNS) drug development. Versatile Chemical Synthon: The structure serves as an excellent building block for further chemical exploration. Its framework can be readily functionalized to create diverse libraries of derivatives, such as phenylhydrazone or Schiff base hybrids, for structure-activity relationship (SAR) studies and multi-target drug design. Chemical Profile: CAS Number: 113486-67-2 Molecular Formula: C10H9N5S Molecular Weight: 231.28 g/mol Melting Point: 246-247 °C Purity: ≥95% (as available) This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

InChI

InChI=1S/C10H9N5S/c11-8-6-16-10-13-12-9(15(10)14-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)

InChI Key

UGYIEDLFLWOBFA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Conventional Reflux Method

A mixture of 1 (0.01 mol) and 2 (0.01 mol) in ethanol (25 mL) is refluxed for 5–6 hours. The reaction progress is monitored by TLC, and the product is isolated by precipitation in ice-cold water, followed by recrystallization from ethanol. Key spectral data for the product include:

  • IR : Absence of the -SH stretch at ~2,550 cm⁻¹ and presence of lactone C=O at ~1,720 cm⁻¹.

  • ¹H NMR : A singlet at δ 4.2–4.4 ppm for the -CH₂-S- group and aromatic protons between δ 7.0–9.1 ppm.

  • Mass : Molecular ion peaks at m/z 360–443 (M⁺+1).

Table 1: Optimization of Reflux Conditions

Starting MaterialSolventTime (h)Yield (%)Reference
1 + 2a Ethanol678
1 + 2b Ethanol5.572
1 + 2c Ethanol570

Green Chemistry Approaches

Physical grinding of 1 and 2 in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) at room temperature offers a solvent-free alternative. This method reduces reaction time to 10–15 minutes with yields comparable to conventional reflux (80–82%). The base facilitates deprotonation of the thiol, while TBAB acts as a phase-transfer catalyst.

Multicomponent Reactions Involving Hydrazonoyl Halides

A three-component reaction of 1 , phenacyl bromides (3 ), and benzoylacetonitriles (4 ) in ethanol with acetic acid catalysis produces the target compound via sequential alkylation, cyclization, and tautomerization. The mechanism involves:

  • S -alkylation of 1 by 3 to form a thioether intermediate.

  • Nucleophilic attack by the amino group on the nitrile carbon of 4 , followed by cyclodehydration to form the triazolo-thiadiazine core.

Table 2: Multicomponent Reaction Yields

Phenacyl BromideBenzoylacetonitrileYield (%)Reference
4-Methyl4-Chloro68
4-Fluoro4-Nitro72

Post-Synthetic Modification of Preformed Thiadiazine Cores

Introduction of the 6-Amino Group

6-Chloro-7H-triazolo[3,4-b]thiadiazine derivatives undergo nucleophilic aromatic substitution with aqueous ammonia or amines under high-pressure conditions to install the 6-amino group. For example, treatment of 6-chloro-3-phenyl-7H-triazolo[3,4-b][1,thiadiazine with NH₃ in dioxane at 120°C for 12 hours affords the 6-amine derivative in 65% yield.

Reductive Amination

Catalytic hydrogenation of 6-nitro precursors using Pd/C or Raney Ni in ethanol at 50 psi H₂ provides an alternative route. This method avoids harsh ammonolysis conditions but requires careful control to prevent over-reduction.

Advanced Catalytic Systems and Solvent Effects

Heteropolyacid Catalysts

Phosphotungstic acid (H₃PW₁₂O₄₀) in ethanol improves reaction efficiency by stabilizing transition states during cyclization, reducing reaction time to 2–3 hours with yields up to 85%.

Solvent Optimization

Mixed solvents like DMF/ethanol (4:1 v/v) enhance solubility of hydrophobic intermediates, particularly for bulky substrates. For example, bis-triazolo-thiadiazines synthesized in DMF/ethanol show yields >75% compared to 50–60% in pure ethanol.

Characterization and Structural Elucidation

Spectroscopic Analysis

  • ¹³C NMR : Key signals include the lactone carbonyl at δ 160–165 ppm and triazole C-3 at δ 145–150 ppm.

  • X-ray Crystallography : Confirms the half-boat conformation of the thiadiazine ring and dihedral angles between aromatic substituents (e.g., 57.99° between phenyl and oxadiazole rings).

Elemental Analysis

Deviation from theoretical values for C, H, N, and S content is <0.3% in pure samples, confirming stoichiometric integrity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antiviral and Antitumoral Activity

Recent studies have highlighted the compound's potential as an antiviral and antitumoral agent. A series of derivatives synthesized from 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine showed promising in vitro activity against various cancer cell lines and viruses. The mode of action for the antitumoral activity was linked to the inhibition of tubulin polymerization, which is crucial for cell division . Structural variations within the phenyl moiety allowed researchers to fine-tune these biological properties, enhancing their efficacy against specific targets.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. Research indicates that derivatives of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine exhibit effective action against a range of bacterial and fungal strains. For instance:

  • Bacterial Activity : Compounds have shown effectiveness against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli).
  • Fungal Activity : The antifungal properties were evaluated against strains such as Candida albicans, demonstrating comparable efficacy to established antifungal agents like fluconazole .

Anti-inflammatory and Analgesic Effects

Beyond antimicrobial properties, some derivatives of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine have been assessed for anti-inflammatory and analgesic effects. These compounds were found to exhibit significant activity in reducing inflammation and pain in experimental models. The mechanism appears to involve inhibition of pro-inflammatory mediators .

Synthesis and Structural Variations

The synthesis of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored that allow for modifications at different positions on the phenyl ring or thiadiazine structure. These modifications can lead to enhanced biological activity or altered pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have documented the biological evaluations of this compound:

StudyFocusFindings
Dincel et al. (2019)Antimicrobial ActivitySignificant antibacterial and antifungal activity observed against various strains .
Ergenç et al. (2020)Analgesic PropertiesDemonstrated notable analgesic effects in animal models with a mechanism linked to inflammatory pathways .
Recent Synthesis StudiesStructural VariationsHighlighted how changes in substituents on the phenyl group can enhance antiviral efficacy .

Mechanism of Action

The mechanism of action of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazolo-thiadiazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine with analogous compounds.

Substitution at Position 3 and 6
Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight Key Properties/Activities References
3-Phenyl-7H-triazolo-thiadiazin-6-amine Phenyl Amine C₁₀H₉N₅S 247.28 g/mol Tautomerism, solvatochromism
3-(4-Chlorophenyl)-6-phenyl-7H-triazolo-thiadiazine 4-Chlorophenyl Phenyl C₁₆H₁₁ClN₄S 326.80 g/mol Enhanced lipophilicity (logP: 4.31)
6-(4-Methylphenyl)-3-phenyl-7H-triazolo-thiadiazine Phenyl 4-Methylphenyl C₁₇H₁₄N₄S 306.39 g/mol Moderate antimicrobial activity
3-(2-Furyl)-6-phenyl-7H-triazolo-thiadiazine 2-Furyl Phenyl C₁₃H₉N₅OS 299.31 g/mol Improved solubility, antifungal activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at position 3 in 4-chlorophenyl derivative) increase lipophilicity (logP: 4.31 vs. 3.89 for the parent compound), enhancing membrane permeability .
  • Heterocyclic substituents (e.g., furyl) improve aqueous solubility due to polar oxygen atoms, correlating with antifungal efficacy .
  • Methyl groups (e.g., 4-methylphenyl at position 6) moderately enhance antimicrobial activity, likely due to steric effects and hydrophobic interactions .

Key Findings :

  • Chlorophenyl and trifluoromethyl derivatives exhibit superior antibacterial activity compared to the parent compound, likely due to increased electronegativity and membrane disruption .
  • α-Naphthylmethylene-substituted analogs show exceptional potency (MIC: 2–4 μg/mL), attributed to extended π-conjugation enhancing target binding .

Biological Activity

3-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a member of the triazolo-thiadiazine class of compounds, which have garnered attention due to their diverse biological activities. This compound exhibits significant pharmacological properties that make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can be represented as follows:

PropertyValue
IUPAC Name3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Molecular FormulaC14H12N4S
Molecular Weight272.34 g/mol
CAS Number54025-94-4

Biological Activities

Compounds within the triazolo-thiadiazine class have been associated with various biological activities:

1. Anticancer Activity

Research has shown that derivatives of triazolo-thiadiazines exhibit potent anticancer properties. For instance:

  • A study demonstrated that certain derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values below 10 µM .
  • Another derivative was found to inhibit tubulin polymerization in cancer cells, disrupting the microtubule network essential for cell division .

2. Antimicrobial Activity

The antimicrobial potential of triazolo-thiadiazines has also been explored:

  • Compounds were tested against various Candida species and showed higher potency compared to conventional antifungal agents like ketoconazole .
  • A specific derivative demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of these compounds have been investigated:

  • Some derivatives exhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
  • Analgesic activity was noted in animal models where the compounds reduced pain responses comparable to standard analgesics .

The biological activities of 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation .
  • Gene Expression Modulation : It influences gene expression linked to apoptosis and cell cycle regulation in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized several derivatives and assessed their anticancer efficacy against human breast cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM and was shown to induce apoptosis through caspase activation .

Antimicrobial Evaluation

A comparative study evaluated the antimicrobial effects of triazolo-thiadiazines against standard pathogens. The results indicated that compounds derived from 3-phenyl derivatives showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for 3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine, and what are their key intermediates?

The compound is typically synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides. For example, Almajan et al. (2010) used 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and phenacyl bromides in ethanol under reflux, catalyzed by KOH, to form the thiadiazine ring . Khramchikhini et al. (2024) developed alternative routes using 3-phenyl-2-propynal and triazole-thiol intermediates, achieving yields up to 85% . Key intermediates include 4-amino-triazole-thiols and α-haloketones.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Characterization relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and mass spectrometry. X-ray crystallography is critical for resolving tautomeric ambiguities. For instance, Boraei et al. (2023) confirmed the tautomeric form (thione vs. thiol) of a related triazolo-thiadiazine derivative using single-crystal X-ray diffraction, revealing planar geometry and intermolecular hydrogen bonding . Jeyaseelan et al. (2012) reported bond lengths (C–S: 1.68–1.72 Å) and angles (N–C–S: 112°) for structural validation .

Q. How is the antibacterial activity of this compound evaluated, and what are the baseline results?

Standard protocols involve disc diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Almajan et al. (2010) reported MIC values of 8–32 µg/mL for derivatives, with electron-withdrawing substituents enhancing activity . Ashok Dongamanti et al. (2014) observed synergistic effects when combining the compound with β-lactam antibiotics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-component syntheses of triazolo-thiadiazines?

Solvent choice, catalyst loading, and temperature are critical. Jilloju et al. (2018) achieved 92% yield in a three-component reaction by using acetic acid as both solvent and catalyst at 80°C, promoting cyclization via electrophilic aromatic substitution . Sujatha et al. (2018) emphasized atom economy by employing ethanol with catalytic acetic acid, reducing side reactions . Kinetic studies (e.g., time-resolved NMR) are recommended to identify rate-limiting steps.

Q. What structural modifications enhance the antimicrobial SAR of this compound?

Substituents at the 3- and 6-positions significantly impact activity. Badr and Barwa (2011) found that 3-aryl groups with para-electron-withdrawing groups (e.g., -NO2_2) improved potency against P. aeruginosa (MIC = 4 µg/mL) . Sumangala et al. (2012) reported that sulfonylmethyl groups at position 6 increased membrane permeability, correlating with lower IC50_{50} values . Computational docking (e.g., Glide SP) can predict interactions with bacterial targets like dihydrofolate reductase.

Q. How do tautomerism and crystallographic packing influence the compound’s reactivity and stability?

Boraei et al. (2023) demonstrated that the thione tautomer predominates in the solid state, stabilized by intramolecular N–H···S hydrogen bonds. This tautomer exhibits higher thermal stability (decomposition >250°C) compared to the thiol form . Palakshamurthy et al. (2014) observed that fluorophenyl substituents induce π-stacking interactions, reducing solubility but enhancing crystallinity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., nutrient media composition) or substituent positional isomerism. Almajan et al. (2010) noted that 6-amino derivatives showed higher activity than 6-keto analogs due to improved hydrogen-bonding capacity . Cross-validation using orthogonal assays (e.g., time-kill kinetics vs. biofilm inhibition) is advised. Redox profiling can also clarify false negatives caused by compound degradation .

Q. How does the electronic nature of substituents affect the compound’s spectroscopic signatures?

Electron-donating groups (e.g., -OCH3_3) at the phenyl ring deshield adjacent protons, causing downfield shifts in 1H^1 \text{H}-NMR (δ = 7.8–8.2 ppm for aromatic H). IR spectra show characteristic N–H stretches at 3350–3450 cm1^{-1} and C=S vibrations at 1250–1300 cm1^{-1}. Devarajegowda et al. (2012) correlated 13C^{13} \text{C}-NMR shifts (C-6 at δ = 165 ppm) with resonance effects from substituents .

Methodological Recommendations

  • Synthetic Protocols : Prioritize KOH/EtOH reflux for scalability or microwave-assisted synthesis for reduced reaction times .

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